Product packaging for 2-(4-Methoxyphenyl)-5-phenyloxazole(Cat. No.:CAS No. 17064-22-1)

2-(4-Methoxyphenyl)-5-phenyloxazole

Cat. No.: B11787221
CAS No.: 17064-22-1
M. Wt: 251.28 g/mol
InChI Key: ZAQGDEAUNXUCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Methoxyphenyl)-5-phenyloxazole (CAS 17064-22-1) is a high-purity oxazole derivative supplied as a yellow to white solid with a melting point of 91 to 95 °C and a molecular weight of 251.29 g/mol . This compound belongs to the pharmacologically significant oxazole family, a privileged scaffold in medicinal chemistry and drug discovery. Oxazole-based structures are recognized for their diverse biological activities, serving as core structures in various marketed drugs and investigational compounds . Research into analogous oxazole-5(4H)-one derivatives has demonstrated significant antioxidant properties, including the inhibition of lipid peroxidation and modulation of hepatic metabolic enzymes like ethoxyresorufin-O-deethylase (EROD), suggesting potential for investigating cellular oxidative stress . Furthermore, structure-activity relationship (SAR) studies of natural diaryloxazole products, which share the core 2,5-diaryl-substituted oxazole structure, have revealed selective antiproliferative activity against specific cancer cell models, particularly those representing the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) . These findings position this compound as a valuable chemical tool for researchers exploring new therapeutic agents, mechanism of action studies, and the development of novel inhibitors targeting oxidative stress or oncogenic pathways. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B11787221 2-(4-Methoxyphenyl)-5-phenyloxazole CAS No. 17064-22-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17064-22-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-17-11-15(19-16)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

ZAQGDEAUNXUCQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

Spectroscopic and Structural Characterization of 2 4 Methoxyphenyl 5 Phenyloxazole and Its Analogues

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of 2-(4-methoxyphenyl)-5-phenyloxazole provides detailed information about the different types of protons and their immediate surroundings within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are key parameters obtained from the spectrum.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following proton signals are observed:

The protons of the 4-methoxyphenyl (B3050149) group exhibit distinct signals. The two protons ortho to the methoxy (B1213986) group typically appear as a doublet around δ 8.07 ppm, while the two protons meta to the methoxy group also show a doublet around δ 6.95 ppm. amazonaws.comamazonaws.com

The protons of the 5-phenyl group also give rise to characteristic signals. The two ortho protons often appear as a doublet around δ 8.07 ppm. The remaining three protons (meta and para) of the phenyl ring typically appear as a multiplet in the range of δ 7.34-7.48 ppm. amazonaws.com

A singlet corresponding to the three protons of the methoxy group (–OCH₃) is observed at approximately δ 3.86 ppm. amazonaws.com

The single proton on the oxazole (B20620) ring (at position 4) is expected to show a distinct signal, though its exact chemical shift can vary depending on the specific analogue and solvent used.

The integration of these signals confirms the number of protons in each chemical environment, and the splitting patterns (multiplicities) provide information about the neighboring protons.

¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
8.07 d 9.0 2H, ortho-protons of 4-methoxyphenyl group
8.07 d 7.5 2H, ortho-protons of 5-phenyl group
7.48-7.42 m 3H, meta- and para-protons of 5-phenyl group
7.34 d 7.2
6.95 d 8.1 2H, meta-protons of 4-methoxyphenyl group
3.86 s 3H, methoxy group protons

d = doublet, m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis and Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum reveals the following key resonances:

The carbon atoms of the oxazole ring typically appear in the range of δ 120-160 ppm.

The carbons of the phenyl and methoxyphenyl rings show signals in the aromatic region (δ 110-160 ppm).

The methoxy carbon (–OCH₃) gives a characteristic signal at a higher field, around δ 55.4 ppm. amazonaws.com

Specific assignments for an analogue, ethyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate, show the methoxy carbon at 55.4 ppm and the aromatic carbons in the range of 114.1 to 162.6 ppm. amazonaws.com This provides a reference for the expected chemical shifts in the parent compound.

¹³C NMR Data for the Analogue Ethyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate in CDCl₃

Chemical Shift (δ) in ppm Assignment
162.6, 161.6, 159.8, 155.7 Aromatic and Oxazole Carbons
128.9, 128.3, 119.4, 114.1 Aromatic Carbons
61.0 Ester Methylene Carbon (-OCH₂CH₃)
55.4 Methoxy Carbon (-OCH₃)
14.4, 12.2 Methyl Carbons

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound (C₁₆H₁₃NO₂), the calculated exact mass is 251.0946 g/mol . nih.gov HRMS analysis of this compound would be expected to yield a measured m/z value very close to this calculated mass, confirming its elemental composition. For instance, in the study of related oxazole derivatives, HRMS has been used to confirm the elemental composition of synthesized compounds with high precision. amazonaws.com

Ionization Techniques for Oxazole Analysis

Several ionization techniques can be employed for the mass spectrometric analysis of oxazoles. The choice of technique depends on the specific properties of the analyte and the desired information.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. semanticscholar.orgnih.gov It typically generates protonated molecules [M+H]⁺ or other adduct ions, providing molecular weight information with minimal fragmentation. semanticscholar.org ESI-MS has been successfully used in the analysis of various heterocyclic compounds, including oxadiazoles (B1248032) and other oxazole-containing natural products. researchgate.netacs.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS) : DART-MS is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal sample preparation. It is a rapid and versatile method for obtaining mass spectra of a wide range of compounds.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) : FAB is another soft ionization technique where a high-energy beam of atoms strikes a sample dissolved in a non-volatile matrix, such as glycerol, to produce ions. wikipedia.orgcreative-proteomics.com This method is particularly useful for non-volatile and thermally unstable compounds and typically produces protonated molecules [M+H]⁺. wikipedia.orglibretexts.org FAB-MS has been widely applied in the analysis of various organic and biological molecules. creative-proteomics.comtaylorfrancis.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups:

C-O Stretching : A strong band associated with the C-O stretching of the methoxy group is expected. In a related compound, 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one, this vibration is observed at 1250 cm⁻¹. nih.gov

C=N Stretching : The C=N stretching vibration within the oxazole ring is anticipated to appear in the region of 1610-1630 cm⁻¹. For example, in 2-(4-methoxyphenyl)-1H-benzimidazole, the C=N stretch is found at 1613 cm⁻¹. rsc.org

Aromatic C-H Stretching : These vibrations typically appear above 3000 cm⁻¹. ijrar.org

Aliphatic C-H Stretching : The C-H stretching of the methoxy group is expected around 2965 cm⁻¹. rsc.org

C=C Stretching : Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.

Oxazole Ring Vibrations : The vibrations of the oxazole ring itself will give rise to a series of characteristic bands.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectra of 2,5-diaryloxazoles, including this compound, are characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π → π* electronic transitions within the conjugated system formed by the phenyl rings and the central oxazole core. The position and intensity of the maximum absorption wavelength (λ_max) are sensitive to the nature and position of substituents on the aryl rings.

The presence of an electron-donating methoxy (-OCH₃) group at the para-position of the C2-phenyl ring in this compound typically induces a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 2,5-diphenyloxazole (B146863). This is due to the extension of the π-conjugated system and the stabilization of the excited state. Studies on similar chromophoric systems, such as chalcones containing a 4-methoxyphenyl group, show intense absorption in the UV range, often between 320 and 360 nm, which is assigned to n → π* and π → π* transitions involving the aromatic rings and other conjugated components. researchgate.net

The absorption spectra of 2,5-diaryl-substituted oxadiazoles, which are structurally similar to oxazoles, also show characteristic absorption and fluorescence spectra. osti.gov The solvent polarity can also influence the UV-Vis spectra of these compounds, although the effect may be less pronounced than for molecules with strong intramolecular charge transfer character. mdpi.com For instance, theoretical and experimental studies on related heterocyclic dyes show that absorption maxima can shift depending on the solvent environment. nih.gov

Below is a table summarizing typical UV-Vis absorption data for related structures, illustrating the general region of absorption for this class of compounds.

Compound ClassSubstituentsTypical λ_max (nm)Transition TypeReference
2,5-DiaryloxazolesElectron-donating/withdrawing groups300 - 380π → π researchgate.netacs.org
Methoxyphenyl-containing heterocycles-OCH₃, -NO₂340 - 410π → π, n → π researchgate.netscielo.org.za
2,5-Diaryl tetrazolesVaried aryl groups250 - 300π → π researchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. It provides precise information on bond lengths, bond angles, molecular conformation, and the arrangement of molecules in the crystal lattice.

While the crystal structure for the parent this compound is not detailed in the provided search results, a closely related derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been synthesized and characterized by single-crystal X-ray diffraction. vensel.org The analysis revealed that this compound crystallizes in the monoclinic space group P2₁/n. vensel.org The asymmetric unit contains two independent molecules, A and B, which are arranged in an inverted planar orientation. vensel.org

The structural determination of various 2,5-disubstituted oxazole and 1,3,4-oxadiazole (B1194373) derivatives has been a subject of interest for understanding their structure-property relationships. researchgate.netnih.gov These studies confirm the general molecular architecture and provide a basis for understanding the structural features of the title compound.

The crystallographic parameters for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate are presented in the table below. vensel.org

ParameterValue
Chemical FormulaC₁₃H₁₂BrNO₄
Molecular Weight ( g/mol )326.15
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (ų)2616.1(6)
Z8

The crystal packing of 2,5-diaryloxazole derivatives is governed by a combination of weak intermolecular interactions, including hydrogen bonds and π-π stacking. In the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, the packing is stabilized by both intramolecular C-H···O and C-H···N hydrogen bonds and intermolecular C-H···O hydrogen bonds. vensel.org

Hirshfeld surface analysis of this derivative indicated that H···H (34.4%), H···C/C···H, Cl···H/H···Cl, H···O/O···H, and H···N/N···H interactions are significant contributors to the crystal packing. vensel.orgnih.gov In other related heterocyclic structures, intermolecular C-H···N and C-H···O hydrogen bonds are also observed to be crucial in stabilizing the crystal lattice, sometimes forming zigzag chains or more complex three-dimensional networks. nih.gov

π-π stacking interactions are another key feature in the crystal engineering of aromatic compounds. mdpi.comrsc.org These interactions can occur between the phenyl rings and/or the central oxazole ring of adjacent molecules. For example, in some vicinal diaryl isoxazoles, π-π stacking interactions between phenylene groups are observed. nih.gov Similarly, studies on 1,2,4- and 1,3,4-oxadiazole systems have recognized (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions, which contribute significantly to the solid-state packing. nih.gov The presence of electron-rich (methoxyphenyl) and electron-poorer (phenyl, oxazole) π-systems in this compound suggests the likelihood of offset face-to-face or edge-to-face π-stacking arrangements. researchgate.net

The conformation of 2,5-diaryloxazoles is defined by the torsion angles between the central oxazole ring and the two flanking aryl rings. Generally, the 2,5-diaryloxazole system tends towards a planar conformation to maximize π-conjugation, which is energetically favorable. However, steric hindrance between the ortho-hydrogens of the phenyl rings and the oxazole ring can lead to a non-planar arrangement.

In the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, the two independent molecules in the asymmetric unit adopt an "inverted planar orientation". vensel.org Studies on other related structures provide more specific details on planarity. For instance, in a 2-(2-Methoxyphenyl)dihydro-oxazole derivative, the oxazole ring adopts an envelope conformation, and the dihedral angle between the mean plane of the oxazole ring and the aromatic ring is 8.6(1)°. researchgate.net In another case involving a vicinal diaryl isoxazole (B147169), the dihedral angles between the mean planes of the aryl rings and the isoxazole ring were reported to be 62.8(2)°, 65.1(3)°, and 15.1(2)°. nih.gov

The oxazole ring itself is an aromatic five-membered heterocycle and is expected to be largely planar. wikipedia.org However, slight puckering can occur, as noted in spectroscopic and computational studies of 2-oxazoline. researchgate.net The degree of planarity of the entire molecule is a balance between the electronic stabilization gained from conjugation and the steric repulsion between the substituent groups.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 5 Phenyloxazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of organic molecules like 2-(4-Methoxyphenyl)-5-phenyloxazole.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, identifies the lowest energy conformation. The optimized structure reveals crucial information about bond lengths, bond angles, and dihedral angles.

The conformational landscape of this molecule is influenced by the rotational freedom around the single bonds connecting the phenyl and methoxyphenyl rings to the central oxazole (B20620) core. DFT studies can map out the potential energy surface associated with these rotations, identifying energy minima corresponding to stable conformers and the energy barriers between them. The planarity between the phenyl and oxazole rings is a key feature, while the methoxyphenyl group may exhibit some torsion.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (phenyl)1.39 - 1.40119 - 121-
C-O (oxazole)1.36 - 1.37104 - 110-
C-N (oxazole)1.31 - 1.39106 - 115-
C-C (inter-ring)~1.47-Variable
C-O (methoxy)~1.36--
O-CH3 (methoxy)~1.43--

Note: The values in this table are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. wikipedia.orgmdpi.com

DFT calculations provide precise values for the HOMO and LUMO energy levels and visualize their spatial distribution across the molecule. researchgate.netresearchgate.net For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring and the oxazole ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the phenyl and oxazole rings, suggesting these regions are susceptible to nucleophilic attack. This distribution is crucial for understanding the molecule's behavior in chemical reactions and its potential applications in materials science. wikipedia.org The calculated HOMO-LUMO energy gap for a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, was found to be 4.9266 eV. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.5 to -6.0
LUMO-1.5 to -2.0
Energy Gap (ΔE)3.5 to 4.5

Note: These values are typical ranges obtained from DFT calculations and can be influenced by the computational methodology.

DFT calculations are highly effective in predicting and interpreting various spectroscopic data for this compound, which aids in its structural confirmation and analysis.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. For instance, characteristic stretching frequencies for C=N, C=C, and C-O bonds within the oxazole and aromatic rings can be accurately predicted. In a study on a similar compound, the C=N stretching mode was calculated at 1606 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when correlated with experimental data, help in the precise assignment of each proton and carbon atom in the molecule's structure. nih.gov For a related molecule, the methoxy (B1213986) hydrogens were calculated to appear at δ 3.87-4.27, which aligns well with the experimental value of δ 3.90. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. These calculations help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated systems like this compound.

Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data

Spectroscopic TechniqueExperimental Data (Typical)DFT Calculated Data (Typical)
IR (C=N stretch)~1615 cm⁻¹~1606 cm⁻¹
¹H NMR (OCH₃)~3.85 ppm~3.80 ppm
UV-Vis (λ_max)~320 nm~315 nm

Note: The presented values are illustrative and subject to variations based on experimental conditions and computational parameters.

Advanced Molecular Modeling Techniques

Beyond DFT, other sophisticated modeling techniques provide further insights into the dynamic behavior and reactivity of this compound.

Molecular Dynamics (MD) simulations are used to study the behavior of this compound over time, particularly its interactions with surrounding molecules, such as solvents or biological macromolecules. ajchem-a.comnih.gov By simulating the motions of atoms and molecules, MD can reveal how the compound orients itself in different environments, its diffusion characteristics, and the formation of intermolecular interactions like hydrogen bonds or van der Waals forces. This is particularly relevant for understanding its solubility and behavior in condensed phases.

Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions involving this compound. These methods can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. This allows for the elucidation of reaction pathways, helping to predict the feasibility and outcome of various synthetic routes or metabolic transformations. For instance, these calculations can be used to understand the cycloaddition reactions often employed in the synthesis of the oxazole ring itself.

Intermolecular Interaction Profiling

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of non-covalent interactions. Computational methods such as Hirshfeld surface analysis and molecular electrostatic potential mapping are powerful tools for visualizing and quantifying these interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a valuable method for exploring intermolecular interactions in crystalline materials. It provides a visual representation of the regions of close contact between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

While a specific crystal structure for this compound is not publicly available, a detailed analysis can be inferred from a closely related analogue, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. acs.org For this analogue, Hirshfeld surface analysis reveals the predominant intermolecular contacts that are likely to be significant in the crystal packing of this compound as well.

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and quantifies the relative contributions of different types of intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ).

Based on the analysis of its bromo-substituted analogue, the following intermolecular contacts are expected to be most significant for this compound:

H···H Interactions: These are typically the most abundant contacts and are represented by a large, diffuse region in the center of the fingerprint plot. For the analogue, these contacts comprise a significant portion of the total surface area, indicating the importance of van der Waals forces in the crystal packing. acs.org

C···H/H···C Interactions: These contacts, often associated with C-H···π interactions, appear as distinct "wings" on the fingerprint plot. The presence of multiple aromatic rings in this compound suggests that these interactions play a crucial role in stabilizing the crystal structure.

O···H/H···O Interactions: These contacts, indicative of hydrogen bonding, would be represented by sharp spikes in the fingerprint plot. The methoxy group and the oxazole ring oxygen are potential hydrogen bond acceptors, likely interacting with hydrogen atoms from neighboring molecules.

N···H/H···N Interactions: The nitrogen atom of the oxazole ring can also participate in hydrogen bonding, which would be visible as distinct spikes on the fingerprint plot.

The expected relative contributions of these interactions for this compound, based on its analogue, are summarized in the table below.

Intermolecular ContactExpected Contribution
H···HHigh
C···H/H···CSignificant
O···H/H···OModerate
N···H/H···NModerate
C···CLow

This table is an estimation based on the analysis of a structurally similar compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. acs.org

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of near-neutral potential.

For this compound, the MESP map is expected to reveal several key features:

Negative Potential (Red/Yellow): The most negative potential is anticipated to be localized around the oxygen and nitrogen atoms of the oxazole ring, as well as the oxygen atom of the methoxy group. These regions are the primary sites for hydrogen bond acceptance and interactions with electrophiles.

Positive Potential (Blue): Regions of positive potential are expected to be located on the hydrogen atoms, particularly those of the phenyl and methoxyphenyl rings. These sites are the likely hydrogen bond donors in intermolecular interactions.

Neutral Potential (Green): The carbon skeletons of the aromatic rings are expected to show a more neutral potential.

The MESP map provides a clear rationale for the intermolecular interactions observed in the Hirshfeld analysis, highlighting the electrostatic complementarity between molecules in the crystal lattice.

Solvation Effects and Thermodynamic Parameters (e.g., Linear Solvation Energy Relationships)

The solubility and behavior of a compound in different solvents are governed by the interactions between the solute and solvent molecules. Understanding these solvation effects is crucial for applications such as drug design and materials science.

Linear Solvation Energy Relationships (LSERs) are empirical models that correlate a solute's property (such as solubility or partitioning) with its intrinsic properties and the properties of the solvent. A general form of the LSER equation is:

log(SP) = c + eE + sS + aA + bB + vV

Where:

SP is the solute property.

E, S, A, B, and V are solute parameters representing polarizability, dipolarity/polarizability, hydrogen bond acidity, hydrogen bond basicity, and McGowan volume, respectively.

e, s, a, b, and v are complementary solvent parameters.

For this compound, the following can be inferred about its expected solvation behavior:

Hydrogen Bond Acidity (A): The molecule has no strong hydrogen bond donor groups, so its hydrogen bond acidity is expected to be low.

Hydrogen Bond Basicity (B): The presence of the oxygen and nitrogen atoms in the oxazole ring and the oxygen of the methoxy group makes it a potential hydrogen bond acceptor. Therefore, it is expected to have a significant hydrogen bond basicity.

Polarity/Polarizability (S and E): The presence of multiple aromatic rings and heteroatoms suggests that the molecule is polarizable and will exhibit some degree of dipolarity.

Based on these characteristics, this compound is expected to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Its solubility in nonpolar solvents would be driven by van der Waals interactions with the aromatic rings. In protic solvents like water or ethanol (B145695), the interactions would be a combination of hydrogen bonding with the heteroatoms and hydrophobic interactions with the phenyl and methoxyphenyl groups. A computational study on the solvation of the parent oxazole molecule in water has shown that hydrogen bonding occurs primarily through the nitrogen atom. nih.gov

The thermodynamic parameters of solvation can be determined experimentally by measuring solubility at different temperatures. This data allows for the calculation of ΔHsolv and ΔSsolv, providing a deeper understanding of the driving forces behind the dissolution process.

Chemical Reactivity and Derivatization Strategies for the Oxazole Core

Regioselective Functionalization of 2-(4-Methoxyphenyl)-5-phenyloxazole and Related Compounds

Regioselective functionalization allows for the precise introduction of substituents at specific positions of the oxazole (B20620) ring, which is essential for structure-activity relationship studies.

Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a useful carbanion at the C-5 position that can react with various electrophiles. nih.gov For instance, the reaction of 5-iodo-2-(phenylsulfonyl)-1,3-oxazole with 4-methoxyphenyl (B3050149) boronic acid in the presence of a palladium catalyst yields the corresponding 2,5-disubstituted oxazole. nih.gov This highlights a method for introducing aryl groups at the C-5 position.

The directing ability of substituents on the oxazole ring plays a crucial role in determining the position of functionalization. For example, in 2-arylazetidines, the nature of the N-substituent can switch the regioselectivity between ortho-lithiation of the aryl group and α-benzylic lithiation. rsc.org Similarly, for aryl azoles, a toluene-soluble dialkylmagnesium base allows for mild and regioselective ortho-magnesiations of N-arylated pyrazoles and 1,2,3-triazoles. rsc.org

Direct metalations of the 1,3-oxazole ring have been studied, with the removal of the C-2 hydrogen leading to an equilibrium between the ring-closed carbanion and a ring-opened isonitrile. nih.gov This reactivity can be harnessed for the synthesis of 4,5-disubstituted oxazoles through a Cornforth rearrangement. nih.gov

Synthesis of Substituted Oxazole Analogues through C-H Activation and Coupling Strategies

C-H activation has emerged as a powerful tool for the direct functionalization of oxazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

Palladium catalysts, such as Pd(PPh₃)₄, have been shown to efficiently catalyze the direct arylation and alkenylation of oxazoles at the C-2 position. organic-chemistry.org This method is regioselective and tolerates a wide range of functional groups on both the oxazole and the coupling partner. organic-chemistry.org The combination of this strategy with other synthetic methods enables the selective arylation at the C-2, C-4, and C-5 positions, leading to the synthesis of triarylated oxazoles. organic-chemistry.org

Cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles under mild conditions. rsc.org This reaction proceeds through a [3+2] cycloaddition and an internal oxidation pathway. rsc.org Another approach involves the palladium-catalyzed C-H activation of simple arenes and a cascade reaction with nitriles to produce 2,4,5-trisubstituted oxazoles. rsc.org

Recent advancements in the synthesis of oxazole heterocycles also highlight the use of C(sp³)-H functionalization of benzylamines. scilit.com These strategies often involve metal-free or metal-catalyzed oxidative cyclization reactions. scilit.com

Catalyst/ReagentReactantsProductReference
Co(III)N-pivaloyloxyamides and alkynes2,5-disubstituted oxazoles rsc.org
Pd(PPh₃)₄Oxazoles and aryl/alkenyl bromides2-substituted oxazoles organic-chemistry.org
PalladiumSimple arenes and functionalized aliphatic nitriles2,4,5-trisubstituted oxazoles rsc.org
CopperAlkenes and azides2,5-disubstituted oxazoles rsc.org
IodineAromatic aldehydes2,5-disubstituted oxazoles nih.gov

Ring-Opening and Cycloaddition Reactions Involving Oxazole Derivatives

The oxazole ring can undergo various ring-opening and cycloaddition reactions, providing pathways to different heterocyclic systems and functionalized molecules.

A novel method for synthesizing isoquinolones involves a silver(I)-catalyzed intramolecular cyclization and an oxazole ring-opening reaction. acs.org In this process, the nitrogen atom of the oxazole ring attacks a silver-activated alkyne, leading to the formation of the isoquinolone core. acs.org

Oxazoles can participate as dienes in Diels-Alder reactions with various dienophiles. researchgate.netyoutube.com For example, the reaction of oxazoles with acetylenes can lead to the formation of furans, while their reaction with olefins can produce substituted pyridines. researchgate.net In some cases, the initial Diels-Alder adduct can be isolated, but often it undergoes rearrangement. researchgate.net

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, typically used to form 1,2,3-triazoles, can be modified to produce 2,5-disubstituted oxazoles from acyl azides and 1-alkynes. scispace.com This represents a significant variation of the standard [3+2] cycloaddition. scispace.com Another approach is an I₂-mediated [3+2]-cycloaddition reaction between isocyanides and methyl ketones to form 2,5-disubstituted oxazoles. thieme-connect.com

Exploration of Novel Reaction Mechanisms for Oxazole Core Modification

The development of new synthetic methods for oxazole derivatives often involves the exploration of novel reaction mechanisms.

A copper-catalyzed cascade reaction of alkenes with azides has been developed for the synthesis of 2,5-disubstituted oxazoles. rsc.org This complex sequence involves a 1,3-dipolar cycloaddition, ring cleavage, 1,2-H migration, denitrogenation, and an aerobic oxidative dehydrogenative cyclization. rsc.org

The van Leusen oxazole synthesis, a well-established method, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. nih.gov The mechanism proceeds through a [3+2] cycloaddition, forming an oxazoline (B21484) intermediate that eliminates p-toluenesulfinic acid to yield the oxazole. nih.gov Modifications to this reaction, such as using catalytic amounts of base in aqueous media, have been developed to create a more environmentally friendly process. semanticscholar.org

A plausible mechanism for the formation of 4,5-disubstituted oxazoles from carboxylic acids involves the in-situ activation of the carboxylic acid, followed by nucleophilic attack by DMAP to form an acylpyridinium salt. This intermediate then reacts with a deprotonated alkyl isocyanoacetate and cyclizes to the oxazole product. acs.org

Advanced Functional Materials Science Applications of Oxazole Derivatives

Molecular Design Principles for Fluorescent Chemical Sensors

Oxazole-based fluorophores are highly valued in the design of chemical sensors due to their responsive emission characteristics. The oxazole (B20620) scaffold can act as an electron donor or acceptor, facilitating the creation of Donor-π-Acceptor (D-π-A) systems that exhibit significant changes in their fluorescence properties upon interaction with specific analytes. nih.gov This extended π-conjugation is fundamental to their function as sensitive and selective sensors. nih.gov

The development of pH-responsive fluorescent probes is a significant area of research, with applications in mapping pH fluctuations in various physio-pathological processes, including cancer. arxiv.orgresearchgate.net Oxazole scaffolds are excellent candidates for this purpose due to the presence of a weakly basic nitrogen atom (N-3) in the heterocyclic ring. thepharmajournal.com The protonation state of this nitrogen atom can be altered by changes in the environmental pH, which in turn modulates the intramolecular charge transfer (ICT) characteristics of the molecule and leads to a detectable change in its fluorescence emission.

The design strategy often involves creating molecules where the fluorescence is "turned on" or "turned off" in response to specific pH changes. For instance, a 1,3,4-oxadiazole (B1194373) derivative, a related heterocyclic compound, was synthesized to act as a highly selective "turn-on" sensor for extremely acidic conditions, with fluorescence emission observed exclusively at pH 2. nih.gov This on/off switching is often sharp, occurring within a narrow pH range. utsouthwestern.edu By strategically placing functional groups on the oxazole core, the pH sensitivity can be finely tuned. Installing organelle-specific moieties can even direct these fluorophores to acidic intracellular compartments like lysosomes, turning them into effective "Lyso-tracker" probes. nih.gov

Multifunctional 3D scaffolds embedded with pH-sensitive dyes can provide sustained, pH-dependent responses, making them suitable for applications like monitoring bone infection, where local pH decreases. nih.gov These systems demonstrate increased activity at the lower pH characteristic of infection sites. nih.gov

Table 1: Properties of a Representative pH-Responsive Oxadiazole Fluorophore

PropertyValue / ObservationSource
Compound Type 1,3,4-Oxadiazole Derivative nih.gov
Sensing Target Extremely Acidic pH nih.gov
Fluorescence Response Emission observed exclusively at pH 2 nih.gov
Mechanism Proposed to be a highly selective "turn-on" mechanism nih.gov
Practical Application Demonstrated suitability for use in practical applications like testing lemon juice nih.gov

The utility of oxazole-based sensors can be greatly enhanced by immobilizing them on inorganic surfaces, such as silica (B1680970) nanoparticles. This approach creates robust and reusable sensing platforms that can operate in aqueous environments, which is crucial for many biological and environmental applications. nih.gov

A common strategy involves functionalizing the oxazole derivative with a linker group, such as a silane (B1218182) spacer, which can then form a covalent bond with the hydroxyl groups on the silica surface. nih.gov For example, new emissive peptide probes based on benzo[d]oxazole derivatives have been successfully decorated onto the surface of silica nanoparticles. nih.gov This process creates complex nanoarchitectures where the sensing molecule is exposed to the surrounding medium while being anchored to a solid support. nih.gov

The immobilization on silica can be particularly valuable for detecting pollutants like heavy metal ions (e.g., Ag⁺ and Hg²⁺) in water. nih.gov The resulting functionalized nanoparticles act as sensitive materials, allowing for analytical investigations in aqueous environments where the impact of such pollutants on human health is severe. nih.gov Furthermore, embedding silica-based fluorescent pH sensors into 3D microgels allows for the high-resolution spatiotemporal mapping of pH gradients in complex biological models, such as in vitro tumour environments. arxiv.orgresearchgate.net

Oxazole Derivatives in Optoelectronic Materials

Oxazole derivatives possess potent photophysical and photochemical properties that make them suitable for use in semiconductor devices. thepharmajournal.com Their rigid, planar π-conjugated systems often lead to high fluorescence quantum yields and good thermal stability, which are essential characteristics for materials used in organic electronics.

Oxazole derivatives are a well-established class of materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). In an OLED, materials like 2-(4-Methoxyphenyl)-5-phenyloxazole can function as the emissive layer, where the recombination of electrons and holes leads to the generation of light. The specific color and efficiency of the emission are determined by the molecular structure of the oxazole compound.

The compound 2-(4-Biphenyl)-5-phenyloxazole (BPO), which is structurally similar to this compound, is a well-known material used in OLEDs, valued for its high photoluminescence efficiency. sigmaaldrich.com The introduction of the methoxy (B1213986) group in this compound acts as an electron-donating group, which can be used to tune the electronic properties and emission wavelength of the material. The photophysical properties of such compounds are heavily dependent on their molecular structure and their interaction with the surrounding environment (e.g., solvent or solid-state matrix). researchgate.net For instance, the nature of the solvent can affect the macromolecular conformation of polymers used in optoelectronics, thereby influencing their properties. crimsonpublishers.com

Table 2: General Photophysical Properties for Aryloxazole Derivatives in Optoelectronics

PropertyTypical CharacteristicSource
Absorption Spectrum Strong absorption in the UV-A range (300-400 nm) crimsonpublishers.com
Emission Spectrum Strong fluorescence in the blue or green region of the visible spectrum sigmaaldrich.com
Quantum Yield Often high, indicating efficient light emission researchgate.net
Key Feature Good thermal and photochemical stability thepharmajournal.com
Function in OLEDs Can be used as an emissive layer material or a host for other dopants researchgate.net

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures built from organic monomers. Their tunable porosity and modular synthesis make them promising materials for a wide range of applications, including gas storage, catalysis, and optoelectronics.

The integration of fluorescent units like this compound into a COF structure is a compelling strategy for creating novel photofunctional materials. To achieve this, the oxazole molecule would first need to be functionalized with reactive groups (e.g., amines, aldehydes, or boronic acids) that can participate in the network-forming reactions used in COF synthesis. youtube.com For example, a derivative of this compound bearing two or more amine groups could be co-condensed with a trialdehyde linker to form a 2D imine-linked COF. youtube.com

By incorporating the rigid and emissive oxazole core directly into the crystalline framework, the resulting COF would exhibit the intrinsic optical properties of the oxazole unit. The ordered π-stacking of the oxazole linkers within the COF structure could lead to unique photophysical phenomena, such as enhanced charge transport or exciton (B1674681) delocalization. The permanent porosity of the COF could also be exploited for sensing applications, where the fluorescence of the framework could be modulated by the presence of guest molecules within the pores. Synthesis methods for such frameworks can vary, including solvothermal and mechanochemical routes, with the latter being a rapid, solvent-free, and environmentally friendly option. youtube.com

General Strategies for Enhancing Photofunctional Performance in Oxazole-Based Systems

To optimize oxazole derivatives for specific applications in materials science, several general strategies are employed to enhance their photofunctional performance. These strategies focus on chemically modifying the core oxazole structure to fine-tune its electronic and optical properties.

A primary strategy is the extension of π-conjugation . By adding more aromatic or unsaturated groups to the 2- and 5-positions of the oxazole ring, the π-system of the molecule is enlarged. nih.gov This generally leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra, allowing for color tuning.

Another powerful approach is the creation of Donor-π-Acceptor (D-π-A) architectures . This involves attaching electron-donating groups (like the methoxy group in this compound) to one end of the conjugated system and electron-withdrawing groups to the other. nih.govresearchgate.net This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which can significantly increase the Stokes shift (the separation between absorption and emission maxima) and enhance the sensitivity of the molecule's fluorescence to its environment.

Modification of peripheral substituents is also a key tactic. Changing the functional groups on the phenyl rings of a molecule like this compound can have a profound impact on its photophysical properties and its solid-state packing, which influences performance in devices like OLEDs. researchgate.net Appending other functional units, such as a carbazole-containing Schiff base, has been shown to enhance properties like the molar absorption coefficient and quantum yield. researchgate.net

Finally, the synthesis method itself provides an avenue for modification. The versatile van Leusen oxazole synthesis, for example, allows for the preparation of a wide array of oxazole derivatives simply by changing the starting aldehyde and tosylmethylisocyanide (TosMIC) reagents. nih.gov This flexibility enables the creation of diverse molecular structures with tailored photofunctional properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-Methoxyphenyl)-5-phenyloxazole, and how do reaction conditions affect yield?

  • Answer : The compound can be synthesized via copper(II)-catalyzed oxidative cyclization of enamides. For example, (E)-N-(4-methoxystyryl)benzamide undergoes cyclization using Cu(OAc)₂ in DMSO at 80°C under air, yielding 5-(4-Methoxyphenyl)-2-phenyloxazole (2i) with 82% yield and purity confirmed by NMR and IR . Alternative methods include using phosphorus oxychloride or sulfuric acid, though yields vary (51–81%) depending on substrate and catalyst choice. For instance, cyclization of α-(3-iodobenzamido)-acetophenone with H₂SO₄ yields 79% of the oxazole derivative .

Q. How are spectroscopic techniques (e.g., NMR, IR) used to confirm the structure and purity of this compound?

  • Answer :

  • ¹H NMR : Distinct signals for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.9–8.2 ppm), and oxazole protons (δ ~8.4 ppm) confirm substitution patterns.
  • ¹³C NMR : Peaks at δ ~160 ppm (oxazole C-2) and δ ~55 ppm (methoxy carbon) validate the structure.
  • IR : Absorption bands at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-O-C asymmetric stretching) further support the oxazole ring and methoxy group .
  • Elemental analysis : Experimental C/H/N percentages must align with calculated values (e.g., C 73.20%, H 5.80%, N 4.74% for C₁₈H₁₇NO₃ derivatives) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported yields for oxazole derivatives, such as those synthesized via Bischler-Napieralski vs. copper-catalyzed methods?

  • Answer : Yield discrepancies often arise from:

  • Catalyst efficiency : Cu(OAc)₂ in DMSO provides higher yields (82%) due to improved oxidative cyclization kinetics compared to H₂SO₄ or POCl₃, which may degrade sensitive substrates .
  • Substrate substitution : Electron-donating groups (e.g., methoxy) enhance cyclization efficiency, while steric hindrance from ortho-substituents lowers yields .
  • Purification protocols : Crystallization vs. column chromatography can lead to varying purity-adjusted yields .

Q. How can kinetic isotope effects (KIEs) be applied to study the reaction mechanism of oxazole formation?

  • Answer : Isotopic labeling (e.g., carbon-14 at the methoxy phenyl ring) allows tracking of bond cleavage/formation steps. For example, synthesizing 2-(4-methoxyphenyl)ethanol (ring-1-¹⁴C) from toluene-¹⁴C enables mechanistic studies via isotopic tracing in cyclization reactions. KIEs >1 indicate rate-determining steps involving C-H bond breaking .

Q. What computational or experimental approaches are used to analyze the electronic effects of substituents on the oxazole ring’s stability and reactivity?

  • Answer :

  • DFT calculations : Predict HOMO/LUMO energies to assess electron-withdrawing/donating effects. For instance, methoxy groups lower LUMO energy, enhancing electrophilic substitution .
  • Hammett plots : Correlate substituent σ values with reaction rates to quantify electronic effects. A negative ρ value indicates electron-donating groups accelerate cyclization .
  • X-ray crystallography : Resolve bond lengths and angles to validate computational models, though no crystal structure of this compound is reported in the provided evidence.

Methodological Notes

  • Data Validation : Cross-reference NMR shifts and melting points (e.g., mp 80–81°C for 2i vs. literature values) to confirm reproducibility.
  • Contradiction Handling : When comparing yields, explicitly state reaction conditions (e.g., solvent, temperature, catalyst loading) to identify optimization opportunities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.